

A Technical Guide to the Physical Properties of 2-Methylvaleric Acid

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Compound of Interest

Compound Name: 2-Methylvaleric acid

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This technical guide provides an in-depth overview of the key physical properties of **2-Methylvaleric acid**, specifically its boiling and melting points. This document includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a visual representation of the general experimental workflow.

Core Physical Properties of 2-Methylvaleric Acid

2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain short-chain fatty acid.^[1] Its physical characteristics are crucial for a variety of applications, including its use as a flavoring agent and in scientific research.^{[2][3]}

Quantitative Data Summary

The boiling and melting points of **2-Methylvaleric acid** are summarized in the table below. These values are critical for handling, storage, and application in various experimental and industrial settings.

Physical Property	Value
Boiling Point	196-198°C ^{[2][3][4]}
Melting Point	-85°C ^{[2][3][5]}

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling and melting points of a liquid organic compound such as **2-Methylvaleric acid**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.^{[6][7]} For a pure compound, the boiling point is a characteristic physical property that can be used for identification and purity assessment.^[7] The Thiele tube method is a common and effective technique for this determination, especially when working with small sample volumes.^{[8][9]}

Methodology: Thiele Tube Method

- **Sample Preparation:** A small volume (approximately 0.5 mL) of **2-Methylvaleric acid** is placed into a small test tube or fusion tube.^{[6][9]}
- **Capillary Tube Insertion:** A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid sample.^[6]
- **Apparatus Assembly:** The fusion tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.^{[6][8]} This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band is above the oil level to prevent softening.^{[10][11]}
- **Heating:** The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner or other heat source.^{[8][9]} The unique shape of the Thiele tube facilitates the circulation of the oil via convection currents, ensuring uniform heating.^[11]
- **Observation:** As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling becomes vigorous.^{[8][9]}
- **Boiling Point Determination:** The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.^{[6][8]}

Determination of Melting Point

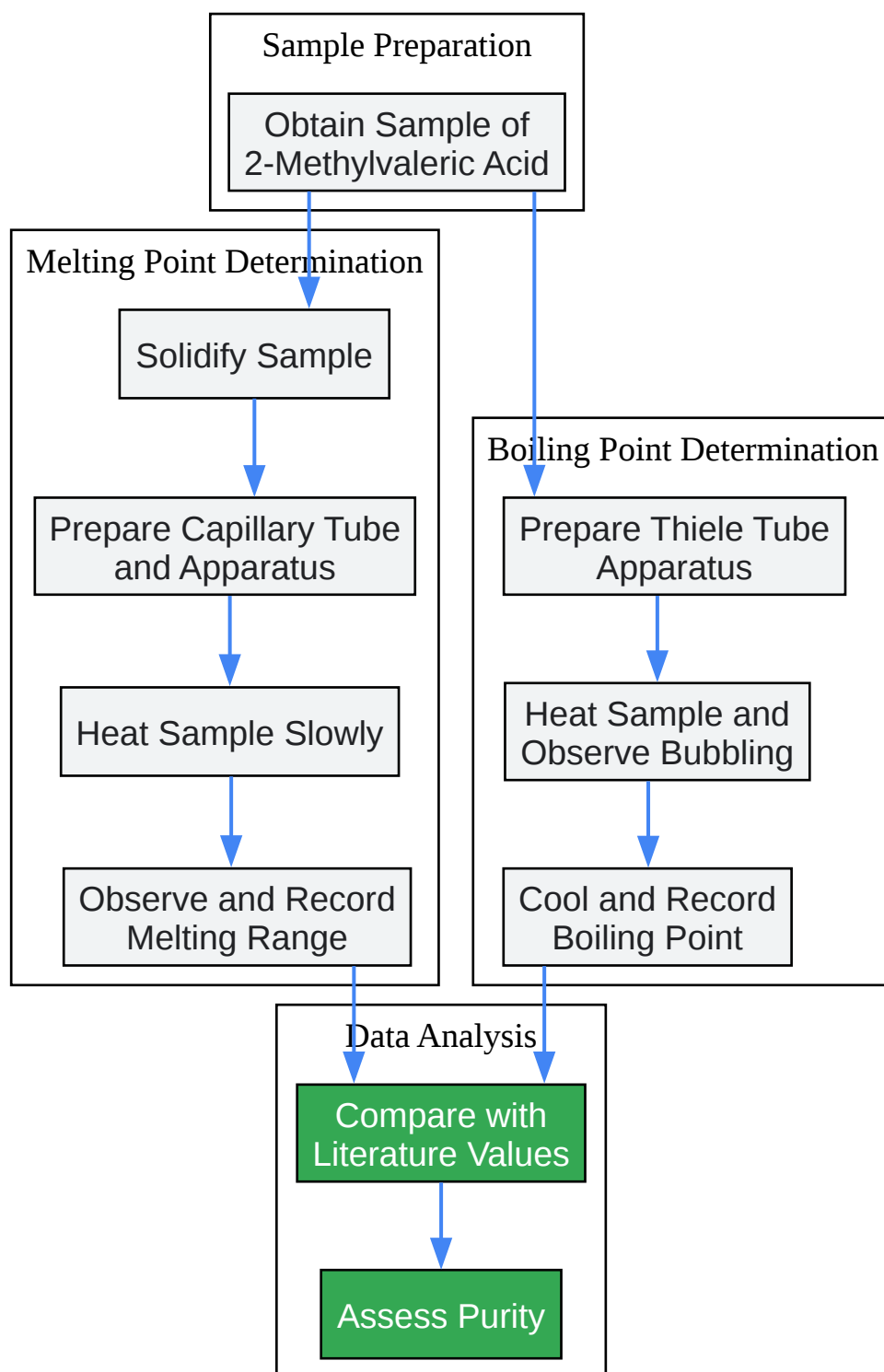
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.^{[12][13]} For pure crystalline compounds, this transition occurs over a narrow temperature range and is a reliable indicator of purity.^{[10][14][15]} Since **2-Methylvaleric acid** has a very low melting point (-85°C), specialized low-temperature apparatus would be required. However, the general principle of melting point determination using the capillary method is described below.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the solidified **2-Methylvaleric acid** (frozen using a suitable cooling bath) is finely powdered. The open end of a capillary tube is pressed into the powder to collect a small sample.^{[16][17]} The tube is then tapped gently to compact the sample to a height of 2-3 mm at the sealed end.^{[12][18]}
- **Apparatus Assembly:** The prepared capillary tube is placed in a melting point apparatus, which typically consists of a heated block or oil bath and a thermometer.^{[10][16]} The capillary tube is positioned close to the thermometer bulb to ensure accurate temperature measurement.^[12]
- **Heating:** The apparatus is heated at a controlled, slow rate, typically $1\text{-}2^{\circ}\text{C}$ per minute, as the temperature approaches the expected melting point.^[10]
- **Observation and Measurement:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.^{[10][11][18]}
- **Purity Assessment:** A sharp melting point range (typically $0.5\text{-}1.0^{\circ}\text{C}$) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.^{[10][14]}

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like **2-Methylvaleric acid**.



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